molecular formula C16H17NO3 B11849121 2-(Cyclohexyloxy)quinoline-3-carboxylic acid CAS No. 88284-21-3

2-(Cyclohexyloxy)quinoline-3-carboxylic acid

Cat. No.: B11849121
CAS No.: 88284-21-3
M. Wt: 271.31 g/mol
InChI Key: GIEYSRHTBSLVHZ-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of a cyclohexyloxy group at the second position and a carboxylic acid group at the third position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with suitable carbonyl compounds under acidic conditions.

    Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via nucleophilic substitution reactions. For example, 2-chloroquinoline-3-carboxylic acid can be reacted with cyclohexanol in the presence of a base such as potassium carbonate to yield this compound.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metals or ionic liquids can be employed to facilitate the reactions and reduce environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Bases such as potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline-3-carboxaldehyde or quinoline-3-methanol.

    Substitution: Various quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexyloxy)quinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit enzymes by binding to their active sites. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the cyclohexyloxy group, resulting in different chemical properties and biological activities.

    2-Methoxyquinoline-3-carboxylic acid: Contains a methoxy group instead of a cyclohexyloxy group, leading to variations in reactivity and application.

Uniqueness: 2-(Cyclohexyloxy)quinoline-3-carboxylic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic effects. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and industrial applications.

Properties

CAS No.

88284-21-3

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-cyclohexyloxyquinoline-3-carboxylic acid

InChI

InChI=1S/C16H17NO3/c18-16(19)13-10-11-6-4-5-9-14(11)17-15(13)20-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2,(H,18,19)

InChI Key

GIEYSRHTBSLVHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=NC3=CC=CC=C3C=C2C(=O)O

Origin of Product

United States

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